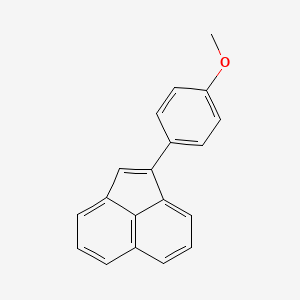

1-(4-Methoxyphenyl)acenaphthylene

Description

Properties

CAS No. |

57704-83-3 |

|---|---|

Molecular Formula |

C19H14O |

Molecular Weight |

258.3 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)acenaphthylene |

InChI |

InChI=1S/C19H14O/c1-20-16-10-8-13(9-11-16)18-12-15-6-2-4-14-5-3-7-17(18)19(14)15/h2-12H,1H3 |

InChI Key |

ZYMZPWPTIRCCTR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=CC=CC4=C3C2=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)acenaphthylene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C.

Industrial Production Methods: On an industrial scale, the production of 1-(4-Methoxyphenyl)acenaphthylene can be achieved through the gas-phase dehydrogenation of acenaphthene . This method involves the removal of hydrogen atoms from acenaphthene, resulting in the formation of the desired acenaphthylene structure.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The methoxy group on the phenyl ring activates the benzene ring toward electrophilic substitution. Reactions may occur at positions ortho/para to the methoxy group.

Mechanism :

-

Oxidative addition : Palladium(0) reacts with aryl halides to form Pd(II) intermediates.

-

Transmetallation : Transfer of aryl groups to the palladium center.

-

Reductive elimination : Formation of carbon-carbon bonds, releasing Pd(0).

Conditions :

-

Catalysts : Pd(OAc)₂, ligands (e.g., Xantphos).

-

Solvents : Dioxane, toluene.

-

Yields : Moderate to good.

Cycloaddition Reactions

1-(4-Methoxyphenyl)acenaphthylene can participate in 1,3-dipolar cycloadditions with azomethine ylides, forming dispiro derivatives.

Mechanism :

-

Generation of azomethine ylides : From acenaphthenequinone and sarcosine in methanol.

-

Cycloaddition : Reaction with the (E)-exocyclic double bond of the dipolarophile.

-

Regioselectivity : Formation of a single isomer due to steric and electronic factors .

Conditions :

Oxidative and Reductive Transformations

While not directly studied for this compound, analogous acenaphthylene derivatives undergo oxidation to form naph

Scientific Research Applications

1-(4-Methoxyphenyl)acenaphthylene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)acenaphthylene involves its interaction with various molecular targets and pathways. For example, it can act as a ligand for certain enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Chalcone Derivatives (e.g., (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one)

- Structural Differences: These chalcones possess a propenone backbone instead of an acenaphthylene core. The 4-methoxyphenyl group is attached to the ketone terminus, while a hydroxyl-methoxyphenyl or hydroxyphenyl group is present at the α-position .

- Biological Activity : Chalcone derivatives exhibit potent anti-inflammatory and antioxidant properties. For instance, 1-(4-Methoxyphenyl)acenaphthylene ’s structural analogue, Compound 1, demonstrated dose-dependent protection against H2O2-induced oxidative stress in PC12 cells via upregulation of antioxidant enzymes like SOD and CAT .

- Synthesis : Chalcones are synthesized via Claisen-Schmidt condensation, contrasting with the Wittig or radical addition pathways used for acenaphthylene derivatives .

4'-Methoxyacetophenone (1-(4-Methoxyphenyl)ethan-1-one)

- Structural Differences: A simple acetophenone derivative lacking the fused bicyclic system of acenaphthylene. The methoxyphenyl group is directly linked to a ketone .

- Physicochemical Properties: Compared to 1-(4-Methoxyphenyl)acenaphthylene, 4'-methoxyacetophenone has higher solubility in polar solvents due to its smaller size and ketone functionality. Its UV absorption profile is distinct, with λmax around 260 nm, whereas acenaphthylene derivatives absorb at longer wavelengths due to extended conjugation .

Cyano Derivatives of Acenaphthylene (1- and 5-CNACY)

- Structural Differences: Cyano groups are introduced at the 1- or 5-positions of acenaphthylene, replacing the methoxyphenyl group. This substitution alters electron density and reactivity .

- Synthetic Pathways: 1- and 5-CNACY are formed via barrierless addition of cyano radicals to acenaphthylene, whereas 1-(4-Methoxyphenyl)acenaphthylene typically requires Friedel-Crafts or cross-coupling reactions for functionalization .

Table 1: Key Properties of Selected Compounds

Pharmacological Potential

- Chalcone derivatives outperform 1-(4-Methoxyphenyl)acenaphthylene in documented biological activity, particularly in modulating oxidative stress pathways.

- 1-(4-Methoxyphenyl)acenaphthylene ’s PAH structure may confer DNA-intercalating properties, similar to acenaphthene, but this remains speculative without direct evidence .

Environmental and Analytical Considerations

- Acenaphthylene derivatives, including 1-(4-Methoxyphenyl)acenaphthylene, are detected in environmental samples alongside PAHs like fluorene and pyrene. Their persistence and detection via GC-MS align with other PAHs, but their methoxy substitution may reduce volatility compared to non-polar analogues .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Methoxyphenyl)acenaphthylene, and how can reaction conditions be systematically optimized?

- Methodological Answer : Utilize factorial design to evaluate variables such as temperature, solvent polarity, catalyst loading, and reaction time. For example, a 2^4 factorial design can identify interactions between variables (e.g., higher catalyst loading may reduce temperature requirements). Data should be analyzed using ANOVA to determine significant factors .

- Example Table :

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 80 | 120 |

| Catalyst (mol%) | 0.5 | 2.0 |

| Solvent | Toluene | DMF |

| Time (h) | 6 | 24 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 1-(4-Methoxyphenyl)acenaphthylene and its intermediates?

- Methodological Answer : Combine NMR (¹H/¹³C, 2D-COSY) for structural elucidation, GC-MS for purity assessment, and HPLC with UV detection (λmax ~255 nm) for quantifying byproducts. Cross-reference with EPA Method 8270B for semi-volatile organic compound analysis .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer : Perform controlled stability studies under varying pH, temperature, and light exposure. Use accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) and compare results with PubChem or DSSTox data. Statistical tools like Bland-Altman plots can identify systematic biases .

Advanced Research Questions

Q. What mechanistic insights can computational modeling provide for the reactivity of 1-(4-Methoxyphenyl)acenaphthylene in photochemical reactions?

- Methodological Answer : Employ density functional theory (DFT) to model excited-state behavior and electron transfer pathways. Software like COMSOL Multiphysics can simulate reaction kinetics, while AI-driven tools (e.g., AlphaFold) predict enzyme-substrate interactions for biocatalytic applications .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of derivatives?

- Methodological Answer : Synthesize derivatives with modifications to the methoxy group or acenaphthylene core. Use high-throughput screening against antimicrobial targets (e.g., E. coli biofilm inhibition). Multivariate regression analysis can correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What strategies mitigate environmental risks during large-scale synthesis, particularly regarding byproduct toxicity?

- Methodological Answer : Apply green chemistry principles: replace halogenated solvents with cyclopentyl methyl ether (CPME) or ionic liquids. Use LC-QTOF-MS to track persistent byproducts (e.g., chlorinated intermediates) and assess ecotoxicity via Daphnia magna assays .

Q. How can ontological frameworks resolve contradictions in reported catalytic efficiencies for this compound’s synthesis?

- Methodological Answer : Adopt a realist ontology to distinguish measurement artifacts (e.g., calibration errors) from genuine catalytic variations. Epistemologically, Bayesian meta-analysis can harmonize datasets by weighting studies based on methodological rigor (e.g., sample size, control groups) .

Future Directions

Q. What role could AI-driven autonomous laboratories play in accelerating the discovery of 1-(4-Methoxyphenyl)acenaphthylene applications?

- Methodological Answer : Implement self-optimizing robotic platforms (e.g., cloud-lab systems) for real-time reaction adjustment. AI algorithms like reinforcement learning can prioritize synthesis pathways with minimal waste generation, validated against ICReDD’s reaction databases .

Q. How can enzyme engineering enhance the sustainability of synthesizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.